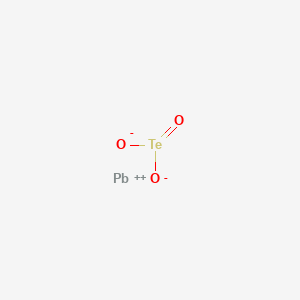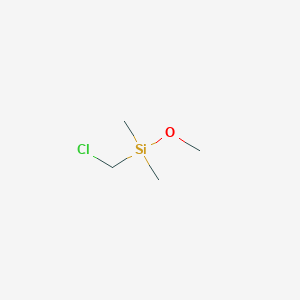
Lead(II) tellurite
説明
Lead(II) telluride is a compound of lead and tellurium (PbTe). It crystallizes in the NaCl crystal structure with Pb atoms occupying the cation and Te forming the anionic lattice . It is a narrow gap semiconductor with a band gap of 0.32 eV . It is often alloyed with tin to make lead tin telluride, which is used as an infrared detector material . It also has good performance as a thermoelectric material, partly due to a low thermal conductivity .
Synthesis Analysis
Lead(II) telluride can be synthesized by melting lead and tellurium together . In a study, lead telluride nanofibers were fabricated by galvanic displacement of electrospun cobalt nanofibers where their composition and morphology were altered by adjusting the electrolyte composition and diameter of sacrificial cobalt nanofibers .Molecular Structure Analysis
Lead(II) telluride crystallizes in the NaCl crystal structure with Pb atoms occupying the cation and Te forming the anionic lattice . In a study, the structure of Pb3(TeO3)Cl4 features a three-dimensional (3D) lead (II) chloride network with tellurite anions filling in the 1D tunnels of Pb4 4-member rings (MRs) along the c-axis .Chemical Reactions Analysis
Lead(II) ion reacts with aqueous ammonia to precipitate a white basic salt, Pb2O(NO3)2, rather than the expected lead(II) hydroxide . When dilute HCl is added to aqueous Pb2+ solution, a white color precipitate is given. This white precipitate is Lead(II) chloride (PbCl2) .Physical And Chemical Properties Analysis
Lead(II) telluride is a gray crystalline solid . It has a dielectric constant of approximately 1000 . It is a thermoelectric material with thermal conductivity of 2 Wm −1 K −1 at 300 K .科学的研究の応用
1. Nuclear Waste Management
Lead tellurite glass has been evaluated for immobilizing salt wastes from electrochemical reprocessing of used nuclear fuel. Research shows that it can accommodate high salt concentrations and has high densities, although improvements in chemical durability are needed (Riley et al., 2017).
2. Crystal Structure and Properties
Lead(II) selenites and a tellurite have been synthesized and structurally characterized. These compounds exhibit diverse structures and have been studied for their potential in applications like second-harmonic generation and antiferromagnetic interactions (Zhang et al., 2012).
3. Radiation Shielding
The effect of PbO content on the gamma rays attenuation behavior of lead tellurite glasses indicates their potential as effective radiation shielding materials. This is particularly relevant for protection from hazardous radiation in nuclear engineering (Al‐Hadeethi & Sayyed, 2019).
4. Electrochemical Doping
Lead tellurite is used in electrochemical doping of semiconducting materials with germanium. This process involves parameters like the concentration of charge carriers and galvanic cells' EMF (Leushina, Danilov, & Zlomanov, 2007).
作用機序
Safety and Hazards
将来の方向性
There is ongoing research into the properties of Lead(II) telluride and its potential applications. For example, a study has been conducted on the thermoelectric properties of high-performance n-type lead telluride measured in situ in a nuclear reactor core . Another study has explored the effects of exposing tellurite glass to femtosecond laser light .
特性
IUPAC Name |
lead(2+);tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3Te.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDXNCYQHUQTHQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3PbTe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065958 | |
| Record name | Lead(II) tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15851-47-5 | |
| Record name | Telluric acid (H2TeO3), lead(2+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), lead(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead(II) tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) tellurium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)

![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)



![7H-Cyclopenta[1,2-b:3,4-b']dithiophene](/img/structure/B98387.png)

